

Comprehensive Spectroscopic Profiling of 1-Methoxy-2-heptyn-4-one: An Analytical Guide

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Compound of Interest

Compound Name: 2-Heptyn-4-one, 1-methoxy-

CAS No.: 32904-88-4

Cat. No.: B14674996

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Executive Summary

1-Methoxy-2-heptyn-4-one (CAS: Not widely listed; analogue-derived) is a functionalized conjugated ynone (

, MW 140.18 g/mol). Structurally, it serves as a pivotal "Michael acceptor" intermediate, often employed in the synthesis of cyclopentenones via Nazarov cyclization or as a lower side-chain precursor in prostaglandin analogs.

Due to the specific nature of this intermediate, experimental spectral data is often sequestered in proprietary databases or derived from total synthesis campaigns. This guide provides a high-fidelity predictive analysis based on structural analogues (e.g., 2-heptyn-4-one) and fundamental spectroscopic principles. It is designed to allow researchers to validate the identity of this compound during synthesis.

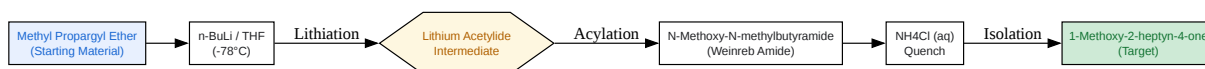
Synthetic Context & Purity Considerations

To understand the spectroscopic impurities likely to be present, one must understand the genesis of the molecule. The most robust synthetic route involves the acylation of a lithium

acetylide.

Likely Synthetic Pathway

The synthesis typically proceeds via the lithiation of methyl propargyl ether followed by reaction with a butyric acid derivative (e.g., Weinreb amide or anhydride).



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Figure 1: Standard synthetic workflow for 1-methoxy-2-heptyn-4-one.

Critical Impurities to Monitor

- Starting Material: Methyl propargyl ether (Triplet at 2.4 ppm in ¹H NMR).
- Over-addition: Tertiary alcohol formation (if using acid chloride without temperature control).
- Allene Isomerization: Base-catalyzed isomerization of the alkyne to an allene (Look for signals at 5.0–6.0 ppm).

Spectroscopic Data Analysis[1][2] Nuclear Magnetic Resonance (NMR)

The NMR signature is defined by the asymmetry of the molecule. The electron-withdrawing nature of the carbonyl and the alkyne creates distinct deshielding zones.

Predicted

H NMR Data (400 MHz,

Position	Moiety	Shift (, ppm)	Multiplicity	Integral	Coupling (, Hz)	Diagnostic Note
1		3.42	Singlet (s)	3H	-	Sharp singlet, characteristic methoxy.
2		4.28	Singlet (s)	2H	-	Key Identifier. Deshielded by ether oxygen and alkyne anisotropy.
5		2.55	Triplet (t)	2H	7.2	-protons to ketone.
6		1.68	Sextet (sex)	2H	7.2, 7.4	Standard propyl methylene.
7		0.94	Triplet (t)	3H	7.4	Terminal methyl group. [1]

Predicted

C NMR Data (100 MHz,

)

Carbon Type	Shift (, ppm)	Assignment
Carbonyl ()	187.5	Conjugated ynone. Distinct from saturated ketones (~205 ppm).
Alkyne ()	88.0, 84.5	Internal alkyne carbons.
Ether ()	60.2	Propargylic carbon.
Methoxy ()	58.1	Methyl ether carbon.
-Methylene	47.2	Adjacent to carbonyl.
-Methylene	17.4	Middle of propyl chain.
Terminal Methyl	13.6	End of propyl chain.

Infrared Spectroscopy (IR)

The IR spectrum is dominated by the conjugated system. The "ynone" functionality provides a very specific fingerprint that differentiates it from saturated ketones or isolated alkynes.

- Carbonyl Stretch (

):1670–1685 cm

.

- Note: This is lower than a standard ketone (1715 cm

) due to conjugation with the triple bond, which reduces the double-bond character of the carbonyl.

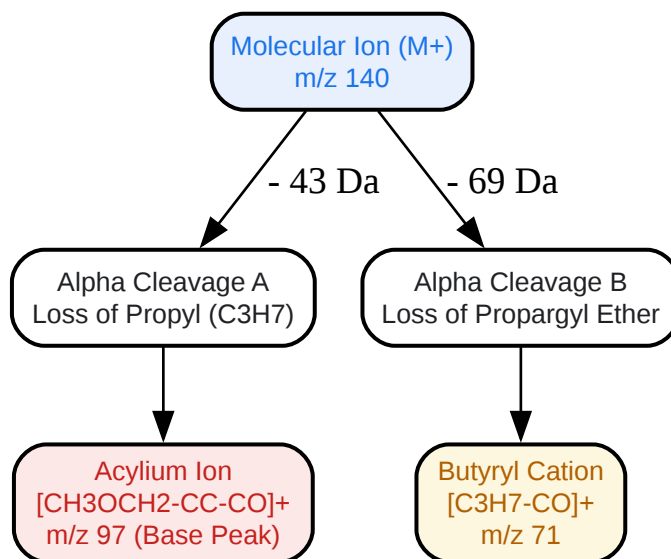
- Alkyne Stretch ():2200–2230 cm .
 - Note: Often weak to medium intensity in internal alkynes, but enhanced here due to the dipole moment created by the carbonyl.
- Ether Stretch ():1100–1120 cm .
 - Strong band corresponding to the methoxy ether linkage.

Mass Spectrometry (MS) - EI Source

The fragmentation pattern is driven by alpha-cleavage relative to the carbonyl and ether groups.

- Molecular Ion (): m/z 140 (Small intensity).
- Base Peak Candidate: m/z 97 ().
 - Mechanism: Loss of the propyl group () via alpha-cleavage, leaving the resonance-stabilized acylium ion .
- Secondary Fragment: m/z 71 ().
 - Mechanism: Butyryl cation formed by cleavage on the other side of the carbonyl.

- Methoxy Loss: m/z 109 ().



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Figure 2: Predicted Mass Spectrometry Fragmentation Pathway (Electron Impact).

Experimental Protocol: Handling & Analysis

Warning: Conjugated ynones are potent Michael acceptors. They can react with nucleophiles (including biological thiols). Handle with gloves in a fume hood.

Sample Preparation for NMR

- Solvent Choice: Use

neutralized with basic alumina or

.

- Reasoning: Trace acid in chloroform can catalyze the hydration of the alkyne to a 1,3-diketone or cyclization.
- Concentration: Prepare a ~10 mg/mL solution.

- Acquisition: Standard proton parameters (16 scans). For

C, ensure sufficient relaxation delay (

) to capture the quaternary alkyne carbons.

Stability Check

If the NMR spectrum shows a complex multiplet region around

2.0–3.0 ppm appearing over time, the compound is likely dimerizing or hydrating. Store neat oil at -20°C under Argon.

References

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Sources

- [1. massbank.eu \[massbank.eu\]](https://massbank.eu)
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